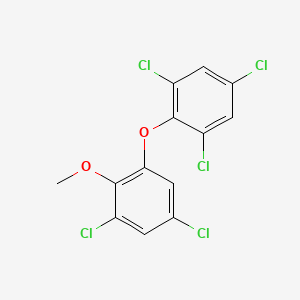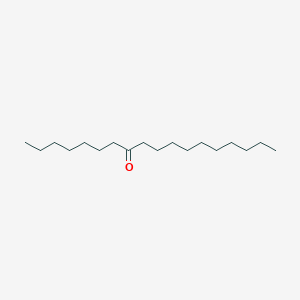
Methane, dichloro((chloromethyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, dichloro((chloromethyl)sulfonyl)- is an organosulfur compound with the chemical formula C2H3Cl3O2S. This compound is characterized by the presence of two chlorine atoms, a chloromethyl group, and a sulfonyl group attached to a methane backbone. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methane, dichloro((chloromethyl)sulfonyl)- can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions typically involve the use of a non-nucleophilic base and an inert solvent such as dichloromethane. The reaction proceeds as follows:
Chlorination with Thionyl Chloride: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
Chlorination with Phosgene: [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of methane, dichloro((chloromethyl)sulfonyl)- involves large-scale chlorination processes using sulfuryl chloride and methane. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methane, dichloro((chloromethyl)sulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to form sulfene.
Reduction Reactions: It can be reduced to form methanesulfonic acid derivatives.
Common Reagents and Conditions
Alcohols: Used in substitution reactions to form methanesulfonates.
Lewis Acids: Used in elimination reactions to facilitate the formation of sulfene.
Reducing Agents: Used in reduction reactions to form methanesulfonic acid derivatives.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Formed through elimination reactions.
Methanesulfonic Acid Derivatives: Formed through reduction reactions.
Scientific Research Applications
Methane, dichloro((chloromethyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form methanesulfonates and other derivatives.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methane, dichloro((chloromethyl)sulfonyl)- involves its high reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The molecular targets include hydroxyl and amino groups, leading to the formation of methanesulfonates and sulfonamides.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the chloromethyl group.
Methanesulfonic Acid: Similar in structure but lacks the chlorine atoms.
Sulfuryl Chloride: Used in the synthesis of methane, dichloro((chloromethyl)sulfonyl)- but has a different chemical structure.
Uniqueness
Methane, dichloro((chloromethyl)sulfonyl)- is unique due to its combination of chlorine atoms, a chloromethyl group, and a sulfonyl group, which confer distinct reactivity and applications in chemical synthesis and industrial processes.
Properties
CAS No. |
64568-19-0 |
|---|---|
Molecular Formula |
C2H3Cl3O2S |
Molecular Weight |
197.5 g/mol |
IUPAC Name |
dichloro(chloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H3Cl3O2S/c3-1-8(6,7)2(4)5/h2H,1H2 |
InChI Key |
GKWWRFYDQONRHI-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


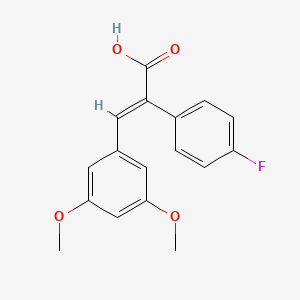
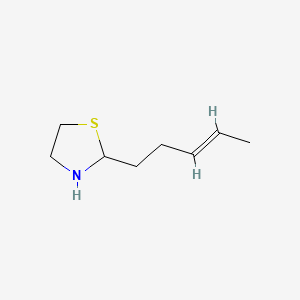
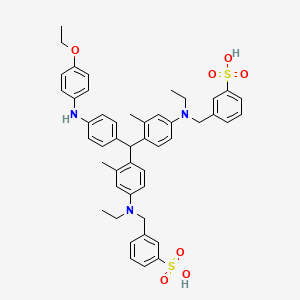
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

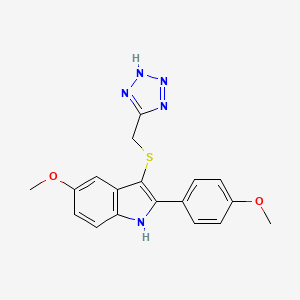

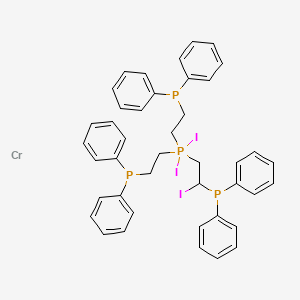
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
